2-Chloro-1-iodo-4-isopropoxybenzene
Overview
Description
2-Chloro-1-iodo-4-isopropoxybenzene: is an organic compound with the molecular formula C9H10ClIO and a molecular weight of 296.54 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an isopropoxy group. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-1-iodo-4-isopropoxybenzene typically involves the following steps:
Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through halogenation reactions. For example, starting with 4-isopropoxybenzene, chlorination can be performed using chlorine gas or a chlorinating agent such as thionyl chloride.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
2-Chloro-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.
Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-1-iodo-4-isopropoxybenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: This compound is used in the development of new drug candidates and bioactive molecules.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-iodo-4-isopropoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
- 2-Chloro-1-iodo-4-methoxybenzene
- 2-Chloro-1-iodo-4-ethoxybenzene
- 2-Chloro-1-iodo-4-propoxybenzene
Comparison:
2-Chloro-1-iodo-4-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-iodo-4-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTCIXFUVSHWQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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